molecular formula C14H19NO2 B5127678 N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide

N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide

カタログ番号 B5127678
分子量: 233.31 g/mol
InChIキー: DSYVOOAXVXHAMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CPP-109 or vigabatrin ethyl ester, and it belongs to the class of gamma-aminobutyric acid (GABA) analogs. CPP-109 has been found to exhibit promising results in the treatment of various neurological disorders, including addiction, anxiety, and epilepsy.

作用機序

CPP-109 acts as an inhibitor of GABA-transaminase, which is an enzyme responsible for the degradation of GABA. By inhibiting GABA-transaminase, CPP-109 increases the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The increased concentration of GABA in the brain results in a calming effect, which can help in the treatment of anxiety and addiction.
Biochemical and Physiological Effects
The increased concentration of GABA in the brain due to CPP-109 administration results in a calming effect. This effect can help in the treatment of anxiety and addiction. CPP-109 has also been found to be effective in the treatment of epilepsy. The exact mechanism of action of CPP-109 in the treatment of epilepsy is not fully understood, but it is believed to be due to the increased concentration of GABA in the brain.

実験室実験の利点と制限

CPP-109 has several advantages for lab experiments. It is a selective inhibitor of GABA-transaminase, which makes it a useful tool for studying the role of GABA in the brain. CPP-109 is also relatively stable and can be easily synthesized in the lab. However, CPP-109 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. CPP-109 also has a short half-life, which can limit its effectiveness in long-term experiments.

将来の方向性

For research on CPP-109 include:
1. Investigating the long-term effects of CPP-109 administration in animal models
2. Studying the effects of CPP-109 on other neurological disorders, such as depression and schizophrenia
3. Developing more effective formulations of CPP-109 for in vivo administration
4. Investigating the potential of CPP-109 in combination therapy with other drugs for the treatment of neurological disorders
5. Studying the potential of CPP-109 in the treatment of other conditions, such as chronic pain and sleep disorders.
In conclusion, CPP-109 is a promising compound with potential therapeutic applications in various neurological disorders. Its mechanism of action as a GABA-transaminase inhibitor makes it a useful tool for studying the role of GABA in the brain. However, further research is needed to fully understand its potential and limitations in the treatment of neurological disorders.

合成法

CPP-109 is synthesized by the reaction of vigabatrin with ethyl chloroformate in the presence of triethylamine. Vigabatrin is a GABA analog that is used clinically for the treatment of epilepsy. The reaction produces CPP-109 as an ethyl ester, which can be hydrolyzed to the carboxylic acid form for further use in research studies.

科学的研究の応用

CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to be effective in the treatment of addiction, anxiety, and epilepsy. CPP-109 acts as an inhibitor of GABA-transaminase, which increases the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The increased concentration of GABA in the brain results in a calming effect, which can help in the treatment of anxiety and addiction.

特性

IUPAC Name

N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-7-8-13(17-2)12(9-10)15-14(16)11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYVOOAXVXHAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。